molecular formula C10H12ClF2N B7947959 (r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

(r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947959
M. Wt: 219.66 g/mol
InChI Key: PXMDJKBIGCGCEY-HNCPQSOCSA-N
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Description

®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine ring attached to a 3,4-difluorophenyl group, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3,4-Difluorophenyl)pyrrolidine hydrochloride
  • 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

Compared to similar compounds, ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. Its unique arrangement of functional groups can result in different reactivity and interactions, making it a valuable compound for specialized applications.

Properties

IUPAC Name

(2R)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDJKBIGCGCEY-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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